Product packaging for Aplaminal(Cat. No.:)

Aplaminal

Cat. No.: B1262973
M. Wt: 333.34 g/mol
InChI Key: KSNSGYBJVDSZCB-WBMJQRKESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aplaminal is a novel alkaloid isolated from the sea hare Aplysia kurodai that possesses a unique triazabicyclo[3.2.1]octane skeleton . This marine natural product exhibits modest cytotoxicity, specifically against HeLa S3 cells with an IC50 of 0.51 μg/mL, making it a compound of interest for oncology and chemical biology research . Its distinctive and complex molecular architecture, characterized by three nitrogen atoms forming the bridges of its bicyclic core, has rendered it a noteworthy target for total synthesis, with successful routes reported in the literature . The absolute configuration of the natural product has been confirmed through synthesis as C1 (S) and C4 (R) . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O5 B1262973 Aplaminal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

methyl (1R,5S)-6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6,8-triazabicyclo[3.2.1]octane-5-carboxylate

InChI

InChI=1S/C16H19N3O5/c1-18-12-8-17-14(21)16(18,15(22)24-3)19(9-12)11-6-4-10(5-7-11)13(20)23-2/h4-7,12H,8-9H2,1-3H3,(H,17,21)/t12-,16+/m1/s1

InChI Key

KSNSGYBJVDSZCB-WBMJQRKESA-N

Isomeric SMILES

CN1[C@@H]2CNC(=O)[C@]1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC

Canonical SMILES

CN1C2CNC(=O)C1(N(C2)C3=CC=C(C=C3)C(=O)OC)C(=O)OC

Synonyms

aplaminal

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

Cytotoxicity Studies
Aplaminal has demonstrated significant cytotoxic properties, notably against cancer cell lines such as HeLa. The compound exhibits an IC50 value of approximately 0.51 µg/mL, indicating its potential as an anticancer agent. The mechanism of action remains to be fully elucidated, but the structural characteristics suggest interactions with cellular components that could disrupt cancer cell viability .

Anti-Inflammatory Properties
Research has indicated that compounds derived from Aplysia species, including this compound, possess anti-inflammatory properties. Specifically, studies have shown that certain extracts can downregulate inflammatory markers such as nitric oxide and cyclooxygenase-2 in macrophage models, suggesting a pathway for therapeutic applications in inflammatory diseases .

Synthetic Chemistry Applications

Total Synthesis
The total synthesis of this compound has been accomplished through various methodologies, including the Buchwald–Hartwig cross-coupling technique. This synthetic approach not only provides access to this compound but also facilitates the development of analogs that may exhibit enhanced biological activity or altered pharmacokinetic profiles . The synthesis process typically involves multiple steps, including the formation of key intermediates that contribute to the overall yield and purity of the final product.

Structure-Activity Relationship Studies
Investigations into the structure-activity relationship (SAR) of this compound have provided insights into how modifications to its chemical structure can influence biological activity. This research is crucial for designing more effective derivatives that could improve therapeutic outcomes while minimizing side effects .

Case Studies and Research Findings

StudyFindingsImplications
Kigoshi et al., 2008Isolated this compound from Aplysia kurodai; identified cytotoxic properties against HeLa cellsHighlights potential for developing new cancer therapies
Recent Synthesis ResearchAchieved total synthesis using Buchwald–Hartwig cross-couplingOpens avenues for creating analogs with varied biological activities
Anti-Inflammatory ResearchExtracts from Aplysia showed inhibition of inflammatory markersSuggests potential for dietary supplements targeting inflammation

Chemical Reactions Analysis

Core Imidazolidine Formation

The synthesis of aplaminal begins with the condensation of N-Boc-(D)-serine-derived diamine 3 and dimethyl 2-oxomalonate 4 . This reaction generates the imidazolidine core 2 through a vicinal tricarbonyl intermediate, enabling cyclization under mild basic conditions .

Reaction Conditions :

  • Reactants : Diamine 3 (1.0 equiv), dimethyl 2-oxomalonate 4 (1.2 equiv)

  • Solvent : Dichloromethane (DCM)

  • Yield : 85%

Azide Reduction and Amine Methylation

The azide intermediate undergoes catalytic hydrogenation to form a primary amine, followed by methylation to yield a tertiary amine .

Reaction Conditions :

  • Reduction : H<sub>2</sub> (1 atm), Pd(OH)<sub>2</sub>/C (10 wt%), EtOAc

  • Methylation : Methyl triflate (1.2 equiv), DCM

  • Yield : 92% (reduction), 88% (methylation)

Lactam Formation with Trimethylaluminum (AlMe<sub>3</sub>)

The final step employs AlMe<sub>3</sub> to induce lactamization, forming the triazabicyclo[3.2.1]octane skeleton .

Reaction Conditions :

  • Reagent : AlMe<sub>3</sub> (2.0 equiv)

  • Solvent : Toluene

  • Temperature : 110°C

  • Yield : 66%

Key Observation :
AlMe<sub>3</sub> acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating nucleophilic attack by the amine .

Unexpected Rearrangement During Hydrogenolysis

Attempted benzyl group removal under Pd(OH)<sub>2</sub>/C led to an unexpected over-reduction and skeletal rearrangement, converting intermediate 7 to 2 .

Reaction Conditions :

  • Catalyst : Pd(OH)<sub>2</sub>/C (10 wt%)

  • Solvent : MeOH with acetic acid

  • Outcome : Formation of a rearranged product via C–N bond cleavage and reductive amination.

Cytotoxicity and Bioactivity

This compound exhibits cytotoxicity against HeLa S3 cells (IC<sub>50</sub> = 0.51 μg/mL) . While its exact mechanism remains unknown, structural analogs suggest interactions with DNA topoisomerases or microtubule disruption .

Preparation Methods

Formation of the Imidazolidine Core

The synthesis commenced with (D)-serine methyl ester 5 , which underwent sequential transformations:

  • Reduction to Serinal : Treatment with diisobutylaluminum hydride (DIBAL-H) in dichloromethane at −78°C yielded (D)-serinal, a reactive aldehyde intermediate.
  • Reductive Amination : Condensation with methyl 4-aminobenzoate in methanol, followed by sodium cyanoborohydride (NaBH3CN), produced diamine 3 in 72% yield. Stereochemical retention was confirmed via [α]D = −15.6 (c 1.0, CHCl3).
  • Core Assembly : Deprotection of the Boc group with trifluoroacetic acid (TFA) and subsequent reaction with dimethyl 2-oxomalonate 4 in acetonitrile generated crystalline imidazolidine 6 (70% yield, mp 94–95°C). X-ray crystallography confirmed the structure and absolute configuration.

Final Lactamization

The synthesis concluded with critical ring-forming steps:

  • Azide Reduction : Hydrogenation of 12 over Pd(OH)2/C provided primary amine 14 (89% yield).
  • Lactam Formation : Treatment with trimethylaluminum (AlMe3) in toluene induced cyclization, furnishing (−)-aplaminal 1 in 66% yield. The reaction proceeded via nucleophilic attack of the amine on the activated ester, followed by dehydration.

Optimization Challenges and Solutions

Hydrogenation Complications

Initial attempts to remove the benzyl group from 6 using Pd/C under H2 led to decomposition. Switching to Pd(OH)2/C mitigated side reactions but introduced over-reduction at C1. Kinetic studies revealed that prolonged exposure (48 hours) to Pd(OH)2/C slowly oxidized 7 to 2 , though yields remained suboptimal (≤30%).

Stereochemical Control

Maintaining configuration during reductive amination was critical. Use of NaBH3CN instead of NaBH4 prevented epimerization, as confirmed by matching optical rotations between synthetic and natural this compound ([α]D = −132 vs. −133).

Spectroscopic Characterization and Validation

Synthetic (−)-aplaminal exhibited identical spectral properties to the natural product:

Property Synthetic Natural
Melting Point 233–235°C 235–237°C
[α]D (c in MeOH) −132 (0.04) −133 (0.02)
1H NMR (500 MHz, CDCl3) δ 7.35 (d, J=8.5 Hz, 2H) δ 7.34 (d, J=8.5 Hz, 2H)
13C NMR (125 MHz, CDCl3) δ 172.1 (C=O) δ 172.0 (C=O)

X-ray analysis of intermediate 6 provided unambiguous proof of stereochemistry, with Flack parameter = 0.02(2).

Comparative Analysis of Synthetic Routes

While the reported route remains the sole total synthesis of this compound, alternative strategies could involve:

  • Enzymatic Desymmetrization : Leveraging lipases or esterases to set stereocenters early.
  • Photocatalytic C–H Amination : Direct functionalization of the bicyclic framework to bypass multi-step amine installation.

However, the current method’s efficiency (17% overall yield) and scalability (gram-scale demonstrated) make it the benchmark for future studies.

Q & A

Q. How was the structure of Aplaminal confirmed, and what analytical techniques were pivotal in its elucidation?

this compound’s structure was determined using a combination of 1D/2D NMR spectroscopy, high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction analysis. The triazabicyclo[3.2.1]octane framework and absolute stereochemistry (C1(S), C4(R)) were confirmed via X-ray crystallography, with synthetic intermediates (e.g., (+)-6) also structurally validated using these methods .

Q. What is the reported biological activity of this compound, and what cell lines were used for evaluation?

this compound exhibits moderate cytotoxicity against HeLa S3 cells, with an IC50 of 0.51 μg/mL. This activity was identified during its initial isolation from Aplysia kurodai and validated in subsequent studies. However, its mechanism of action remains unresolved, highlighting a gap for future pharmacological research .

Q. What are the foundational steps in the total synthesis of (−)-Aplaminal?

The synthesis involves nine steps starting from (D)-serine methyl ester. Key steps include:

  • Reductive amination to generate the diamine intermediate.
  • Condensation with dimethyl 2-oxomalonate to form the imidazolinone core.
  • Mitsunobu activation and azide displacement to introduce the third nitrogen atom.
  • Final cyclization using AlMe3 in toluene (66% yield for the closing step). Total yield: ~17% .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic pathways, such as unexpected over-reduction or decomposition during hydrogenolysis?

During synthesis, challenges like Pd/C-mediated hydrogenolysis of benzyl groups led to over-reduction (e.g., (−)-7 formation). To address this, alternative protecting groups (e.g., TBDPS ether) and catalysts (Pd(OH)₂/C) were employed. Systematic optimization of reaction conditions (solvent, temperature, catalyst loading) and intermediate characterization (NMR, HRMS) are critical to troubleshooting such issues .

Q. What methodological strategies improve reaction yields in this compound’s synthesis, particularly for low-yielding steps like imidazolinone core formation?

Yield optimization relies on:

  • Protecting group selection : TBDPS ethers improved stability during diamine synthesis.
  • Activation methods : Mitsunobu conditions (e.g., DIAD, PPh₃) enhanced nucleophilic displacement efficiency.
  • Solvent and temperature control : Cyclization with AlMe3 in toluene at 80°C maximized ring closure efficiency. Parallel small-scale screening is advised for recalcitrant steps .

Q. How should discrepancies in cytotoxicity data across studies be analyzed, and what validation methods are recommended?

Discrepancies may arise from variations in cell culture conditions, compound purity, or assay protocols. Researchers should:

  • Validate compound identity via NMR and HPLC.
  • Replicate assays using standardized protocols (e.g., MTT assays, controlled passage numbers).
  • Cross-reference with structurally analogous compounds (e.g., tetrahydrofolate derivatives) to contextualize activity .

Q. What biogenetic hypotheses exist for this compound’s unique triazabicyclo[3.2.1]octane framework, and how can they guide synthetic analog studies?

this compound’s skeleton is hypothesized to originate from tetrahydrofolic acid via guanidine hydrolysis and oxidative cyclization. This pathway inspires the design of analogs using bioisosteric replacements (e.g., substituting malonate derivatives) and computational modeling to predict bioactivity .

Methodological Guidance

Q. What statistical or analytical frameworks are suitable for interpreting structural or biological data contradictions?

  • Principal Contradiction Analysis : Prioritize resolving the most impactful inconsistency (e.g., synthetic yield vs. side reactions) before addressing secondary issues .
  • Comparative NMR/HRMS profiling : Use spectral overlay tools to detect subtle structural deviations.
  • Dose-response modeling : Fit cytotoxicity data to sigmoidal curves (e.g., Hill equation) to quantify potency variability .

Q. How can researchers design experiments to probe this compound’s mechanism of action given limited prior data?

  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins in treated vs. untreated HeLa cells.
  • Chemical proteomics : Use affinity-based probes to map cellular targets.
  • Molecular docking : Screen against apoptosis-related proteins (e.g., Bcl-2 family) using the triazabicyclo framework as a scaffold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplaminal
Reactant of Route 2
Aplaminal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.